molecular formula C8H6ClF3O2 B13575056 (S)-5-Chloro-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol

(S)-5-Chloro-2-(2,2,2-trifluoro-1-hydroxyethyl)phenol

Cat. No.: B13575056
M. Wt: 226.58 g/mol
InChI Key: JRJRRCKIFYWRFT-ZETCQYMHSA-N
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Description

5-chloro-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]phenol: is an organic compound that belongs to the class of chlorophenols. Chlorophenols are phenol molecules that have one or more chlorine atoms attached to the benzene ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position and a trifluoromethyl group at the 2nd position, which is further substituted with a hydroxyethyl group. The compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and preservative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]phenol typically involves the nucleophilic aromatic substitution of a suitable chlorophenol precursor. The reaction conditions often require the presence of a strong base and a nucleophile to facilitate the substitution reaction. For example, the reaction can be carried out using sodium hydroxide as the base and a trifluoromethylating agent under controlled temperature conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis processes that include halogenation, nucleophilic substitution, and purification steps. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study the effects of trifluoromethyl groups on enzyme activity and protein interactions. It serves as a model compound for understanding the role of halogenated phenols in biological systems .

Medicine: The antimicrobial properties of 5-chloro-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]phenol make it useful in the formulation of disinfectants and antiseptics. It is also investigated for its potential use in treating bacterial infections .

Industry: In the industrial sector, the compound is used as a preservative in various products, including cosmetics, personal care items, and household cleaners. Its stability and effectiveness at low concentrations make it a valuable additive .

Mechanism of Action

The antimicrobial action of 5-chloro-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]phenol is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound targets the lipid bilayer, causing increased permeability and leakage of cellular contents, leading to cell death. Additionally, it can inhibit key enzymes involved in fatty acid synthesis, further compromising the integrity of the microbial cell .

Comparison with Similar Compounds

Uniqueness: 5-chloro-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]phenol is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and membrane-disrupting capabilities. This structural feature distinguishes it from other chlorophenols and contributes to its effectiveness as an antimicrobial agent .

Properties

Molecular Formula

C8H6ClF3O2

Molecular Weight

226.58 g/mol

IUPAC Name

5-chloro-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]phenol

InChI

InChI=1S/C8H6ClF3O2/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3,7,13-14H/t7-/m0/s1

InChI Key

JRJRRCKIFYWRFT-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)O)[C@@H](C(F)(F)F)O

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(C(F)(F)F)O

Origin of Product

United States

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